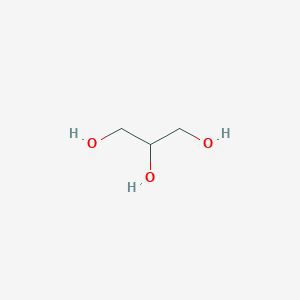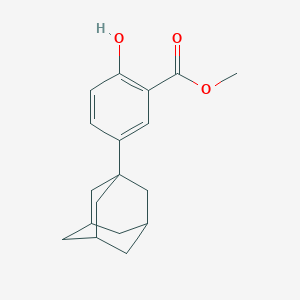
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid, also known as S-FAMHA, is an organic compound that has recently been studied for its potential to be used in a variety of scientific research applications. It is a fluorinated amino acid derivative that has been studied for its unique properties, such as its ability to act as a chiral building block for the synthesis of a variety of compounds. The potential applications of S-FAMHA include its use in the synthesis of peptides, proteins, and other organic compounds, as well as its use in the study of the mechanisms of action of certain drugs.
Aplicaciones Científicas De Investigación
Hydrogel Formation
Fmoc-(S)-3-Amino-5-hexynoic acid can be used to form hydrogels . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications . They are formed by water-swollen networks with a non-Newtonian fluid behavior and self-supporting features .
Drug Delivery Systems
The hydrogels formed by Fmoc-(S)-3-Amino-5-hexynoic acid can be used as drug delivery systems . The hydrogel network can incorporate drug molecules and release them in a controlled manner.
Diagnostic Tools for Imaging
The hydrogels can also be used as diagnostic tools for imaging . They can be used to encapsulate imaging agents, providing a platform for non-invasive imaging techniques.
Bioprinting Applications
Fmoc-(S)-3-Amino-5-hexynoic acid can be used in bioprinting applications . The hydrogels formed by this compound can act as scaffolds for bioprinting, supporting cell adhesion, survival, and duplication .
Tissue Engineering
The hydrogels formed by Fmoc-(S)-3-Amino-5-hexynoic acid can be used in tissue engineering . They can provide a physiologically relevant environment for in vitro experiments .
Peptide Synthesis
Fmoc-(S)-3-Amino-5-hexynoic acid is used in peptide synthesis. It can be used to introduce a variety of functional groups into peptides, enabling the study of peptide-protein interactions and the development of new therapeutic agents.
Bioconjugation
Fmoc-(S)-3-Amino-5-hexynoic acid can be used in bioconjugation. It can be used to attach various biomolecules to one another, enabling the study of biological processes and the development of new therapeutic agents.
Supramolecular Gels
Fmoc-(S)-3-Amino-5-hexynoic acid can be used to form supramolecular gels . These gels are formed through co-assembly phenomenon using FMOC–amino acids as low molecular weight gelators . The stability of these structures can be evaluated by the vial inversion test, while FTIR spectra can put into evidence the interaction between the compounds .
Mecanismo De Acción
Target of Action
Fmoc-(S)-3-Amino-5-hexynoic acid, also known as (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid or (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of an amino acid, which it protects during the synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This results in the formation of a carbamate, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in solid-phase peptide synthesis (SPPS), a process used to assemble peptides . During SPPS, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus . , allowing for the efficient synthesis of peptides.
Pharmacokinetics
It’s worth noting that the fmoc group is rapidly removed by base, and its removal rate can be influenced by the concentration of the base used .
Result of Action
The primary result of the action of Fmoc-(S)-3-Amino-5-hexynoic acid is the protection of the amine group during peptide synthesis . This allows for the controlled assembly of peptides, as the Fmoc group can be selectively removed when desired, enabling the coupling of the next amino acid in the sequence .
Action Environment
The action of Fmoc-(S)-3-Amino-5-hexynoic acid is influenced by the environment in which it is used. For instance, the rate of Fmoc deprotection can be influenced by the concentration of the base used . Additionally, the stability of the Fmoc group can be affected by the presence of other reactive groups in the reaction mixture .
Propiedades
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h1,3-6,8-11,14,19H,7,12-13H2,(H,22,25)(H,23,24)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHPEVGGGAQSCG-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B170278.png)

![(2S)-2-Acetyloxy-2-phenylacetic acid;diphenyl-[(2S)-pyrrolidin-2-yl]methanol](/img/structure/B170286.png)






![5-[(2-Bromo-phenylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B170306.png)

![tert-Butyl 1H-benzo[d]imidazole-1-carboxylate](/img/structure/B170310.png)